Compound Description: TTDNF is a high-performance explosive characterized by its high detonation velocity (D = 9180 m s-1) and detonation pressure (P = 36.7 GPa). It also exhibits low impact sensitivity (IS > 40 J). []
Relevance: While TTDNF possesses a different core structure compared to N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, it highlights the energetic properties associated with compounds containing fused triazole and tetrazine rings. []
Compound Description: TTNOA is a potential cast explosive component with a low melting point (88.2 °C) and a high onset decomposition temperature (226.2 °C). []
Relevance: Like TTDNF, TTNOA shares the characteristic fused triazole and tetrazine ring system but differs in its substituents. Its inclusion underscores the influence of structural modifications on the properties of energetic materials containing these fused rings. []
NNL (Structure not provided)
Compound Description: NNL serves as a starting point in the development of tankyrase inhibitors. []
Relevance: Although the specific structure of NNL is not provided, the paper describes it as a starting point for developing tankyrase inhibitors, indicating that it likely contains a [, , ]triazolo[4,3-b]pyridazine scaffold similar to N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. This shared scaffold suggests potential anti-cancer properties associated with this class of compounds. []
Compound Description: Compound 12 exhibits low nanomolar potency as a selective tankyrase inhibitor. It functions as an NAD isostere, as confirmed by crystallographic analysis. []
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, emphasizing the importance of this scaffold in the development of tankyrase inhibitors. []
Compound Description: BI-2536 is a known inhibitor of both PLK1 and BRD4. []
Relevance: While its exact structure is not given, BI-2536 serves as the lead compound for designing a novel series of BRD4 inhibitors based on the 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine scaffold. The use of BI-2536 as a lead compound highlights the potential of structurally related molecules, potentially including N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, to act as BRD4 inhibitors. []
Compound Description: This compound demonstrates potent inhibition of BRD4-BD1 (IC50 = 0.42 μM), induces apoptosis and G0/G1 cell cycle arrest in MV4-11 leukemia cells, and downregulates c-Myc expression in a dose-dependent manner. []
Relevance: As a derivative designed based on the BRD4 inhibitor BI-2536, Compound 15h exemplifies the potential of exploring structurally similar compounds, such as N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, for developing novel BRD4 inhibitors. []
Compound Description: Acarbose is a known α-glucosidase and α-amylase inhibitor. []
Relevance: Acarbose serves as a positive control in a study investigating triazolo[4,3-b][1,2,4]triazine derivatives as potential α-glucosidase and α-amylase inhibitors. While structurally distinct from N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, the comparison to acarbose highlights the ongoing search for new and potent inhibitors of these enzymes, potentially including those with the [, , ]triazolo[4,3-b]pyridazine core. []
Relevance: Despite its structural dissimilarity to N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, Compound 10k emphasizes the potential of exploring diverse heterocyclic systems containing a triazole ring, such as the [, , ]triazolo[4,3-b]pyridazine scaffold, for discovering new α-glucosidase and α-amylase inhibitors. []
RL202 (Structure not provided)
Compound Description: RL202 is an anticonvulsant compound. []
Relevance: While its precise structure remains undisclosed, RL202 is classified as an anticonvulsant belonging to the [, , ]triazolo[4,3-a][1,5]benzodiazepine family. This information suggests that compounds containing fused triazole and benzodiazepine rings, though structurally distinct from N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, might exhibit anticonvulsant properties. []
Compound Description: RL142 exhibits anti-inflammatory and analgesic activities. []
Relevance: As a member of the [, , ]triazolo[4,3-a][1,5]benzodiazepine class like RL202, RL142 further reinforces the potential of these fused ring systems, despite their structural differences from N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, in developing anti-inflammatory and analgesic agents. []
Compound Description: Compound 1 is a partially hydrogenated triazolo[4,3-b]pyridazine derivative. []
Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine structure with N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, highlighting the versatility of this scaffold and its presence in various derivatives with potentially distinct biological activities. []
Compound Description: Compound 2 is an isomer of Compound 1 and another example of a partially hydrogenated triazolo[4,3-b]pyridazine derivative. []
Relevance: Like Compound 1, Compound 2 possesses the same core structure as N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, further underscoring the structural diversity possible within this class of compounds. []
Compound Description: Compound 3 exhibits potent anticonvulsant activity in the maximal electroshock (MES) test, with an ED50 of 13.6 mg/kg and a protective index (PI) of 7.2. [, ]
Relevance: While structurally different from N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, Compound 3 highlights the potential anticonvulsant properties associated with compounds containing fused triazole and pyridazine rings. [, ]
Compound Description: This compound displays significant anticonvulsant activity in the MES test, with a PI of 13.4, surpassing the safety profile of the marketed drug carbamazepine. [, ]
Relevance: Although structurally distinct from N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, Compound 19 highlights the exploration of various fused heterocyclic systems, including those with tetrazole rings, in the search for potent and safe anticonvulsant agents. [, ]
Compound Description: Compound 1 is a potent and selective c-Met inhibitor. It exhibits high in vitro NADPH-dependent covalent binding to microsomal proteins, particularly in rats, mice, and monkeys. Compound 1 also undergoes bioactivation, forming a glutathione conjugate. []
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, demonstrating the versatility of this scaffold in developing kinase inhibitors. The bioactivation and covalent binding properties of this compound highlight potential toxicity concerns associated with this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.